BQR-695

Vue d'ensemble

Description

Applications De Recherche Scientifique

BQR695 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of PI4KIIIβ and its role in cellular processes.

Biology: Employed in the study of parasitic diseases, particularly malaria, due to its potent activity against Plasmodium PI4KIIIβ.

Medicine: Investigated for its potential therapeutic applications in treating parasitic infections and other diseases involving PI4KIIIβ.

Industry: Utilized in the development of new drugs and therapeutic agents targeting PI4KIIIβ .

Mécanisme D'action

Target of Action

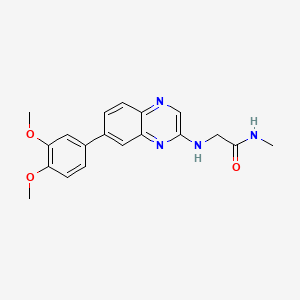

BQR-695, also known as N2-[7-(3,4-Dimethoxyphenyl)quinoxalin-2-Yl]-N-Methylglycinamide, primarily targets the enzyme phosphatidylinositol 4-kinase (PI4K). This enzyme plays a crucial role in the synthesis of phosphatidylinositol 4-phosphate (PI4P), a key component of cellular membranes .

Mode of Action

This compound acts as an inhibitor of PI4K. It displays sub-micromolar potency against human PI4KIIIβ and Plasmodium variant of PI4KIIIβ . By inhibiting the activity of PI4K, this compound suppresses the production of PI4P, thereby affecting various cellular processes that rely on this lipid molecule .

Biochemical Pathways

The inhibition of PI4K by this compound affects the phosphoinositide pathway. This pathway is responsible for the synthesis of phosphoinositides, a group of lipids that play key roles in cellular processes such as signal transduction, membrane trafficking, and cell proliferation . By inhibiting PI4K, this compound disrupts the balance of phosphoinositides in the cell, leading to alterations in these cellular processes .

Result of Action

This compound’s inhibition of PI4K leads to a decrease in the production of PI4P. This results in the disruption of various cellular processes, including signal transduction and membrane trafficking . In the context of malaria, this compound has been shown to induce schizont-stage arrest and death of Plasmodium falciparum without inducing cytotoxicity in mature red blood cells .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment, such as proteins or lipids, can potentially interact with this compound and alter its activity . .

Analyse Biochimique

Biochemical Properties

BQR-695 plays a crucial role in biochemical reactions by inhibiting the activity of PI4KIIIβ. This enzyme is involved in the phosphorylation of phosphatidylinositol to produce phosphatidylinositol 4-phosphate (PI4P), a key lipid signaling molecule. By inhibiting PI4KIIIβ, this compound disrupts the production of PI4P, thereby affecting various cellular processes that depend on this signaling pathway .

The compound interacts with several biomolecules, including enzymes and proteins. For instance, this compound has been shown to inhibit the activity of PI4KIIIβ with an IC50 value of 80 nM for the human enzyme and 3.5 nM for the Plasmodium variant . This inhibition leads to a redistribution of GFP-PH Osh2 to the parasite plasma membrane, indicating a depletion of intracellular PI4P .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In Plasmodium falciparum, the compound induces schizont-stage arrest and subsequent cell death without causing cytotoxicity in mature red blood cells . This indicates that this compound selectively targets the parasite cells while sparing the host cells.

In addition to its antiparasitic effects, this compound influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting PI4KIIIβ, the compound disrupts the PI4P signaling pathway, which is essential for various cellular functions, including membrane trafficking, cytoskeletal organization, and cell survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of PI4KIIIβ, thereby inhibiting its enzymatic activity. This inhibition prevents the phosphorylation of phosphatidylinositol, leading to a decrease in PI4P levels . The reduction in PI4P disrupts various downstream signaling pathways, ultimately affecting cellular functions and leading to cell death in Plasmodium falciparum .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions, with a shelf life of up to three years when stored at -20°C as a powder . In in vitro studies, this compound has shown consistent inhibition of PI4KIIIβ activity over extended periods, indicating its stability and sustained efficacy .

Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. In Plasmodium falciparum, prolonged exposure to the compound results in sustained schizont-stage arrest and cell death . No significant long-term toxicity has been reported in host cells, suggesting a favorable safety profile .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PI4KIIIβ activity and induces schizont-stage arrest in Plasmodium falciparum . At higher doses, this compound may exhibit toxic effects, including potential off-target interactions and adverse effects on host cells .

Threshold effects have been observed, with a minimum effective dose required to achieve significant inhibition of PI4KIIIβ activity . Toxicity studies in animal models have shown that this compound is well-tolerated at therapeutic doses, with no significant adverse effects reported .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with PI4KIIIβ. By inhibiting this enzyme, the compound disrupts the production of PI4P, a key intermediate in lipid signaling pathways . This disruption affects various downstream processes, including membrane trafficking, cytoskeletal organization, and cell survival .

The compound may also interact with other enzymes and cofactors involved in lipid metabolism, further influencing metabolic flux and metabolite levels . Detailed studies on the specific metabolic pathways affected by this compound are still ongoing.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is likely to interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound accumulates in specific compartments, including the plasma membrane and intracellular organelles .

The localization and accumulation of this compound within cells are influenced by its interactions with PI4KIIIβ and other biomolecules . These interactions determine the compound’s distribution and its subsequent effects on cellular functions.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with PI4KIIIβ and other targeting signals. The compound is directed to specific compartments, including the plasma membrane and intracellular organelles, where it exerts its inhibitory effects .

Post-translational modifications and targeting signals may also play a role in the subcellular localization of this compound . These modifications ensure that the compound reaches its intended targets and exerts its effects at the molecular level.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du BQR695 implique plusieurs étapes, commençant par la préparation du noyau quinoxaline. Les conditions de réaction comprennent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et l'éthanol. Le produit final est obtenu par une série d'étapes de purification, y compris la recristallisation et la chromatographie .

Méthodes de production industrielle

La production industrielle du BQR695 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Le composé est ensuite soumis à des mesures rigoureuses de contrôle de la qualité pour garantir son aptitude à la recherche et aux applications thérapeutiques potentielles .

Analyse Des Réactions Chimiques

Types de réactions

Le BQR695 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants tels que le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs comme le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs tels que les halogènes

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le BQR695 comprennent :

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Réactifs de substitution : Halogènes, agents alkylants

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du BQR695 peut conduire à la formation de dérivés de quinoxaline, tandis que la réduction peut produire des dérivés d'amine .

Applications de la recherche scientifique

Le BQR695 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier l'inhibition de la PI4KIIIβ et son rôle dans les processus cellulaires.

Biologie : Employé dans l'étude des maladies parasitaires, en particulier le paludisme, en raison de son activité puissante contre la PI4KIIIβ de Plasmodium.

Médecine : En cours d'investigation pour ses applications thérapeutiques potentielles dans le traitement des infections parasitaires et d'autres maladies impliquant la PI4KIIIβ.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la PI4KIIIβ .

Mécanisme d'action

Le BQR695 exerce ses effets en inhibant l'activité de la PI4KIIIβ. Cette inhibition perturbe la production de phosphatidylinositol 4-phosphate (PI4P), un lipide crucial impliqué dans divers processus cellulaires. Le composé se lie au site actif de la PI4KIIIβ, empêchant son interaction avec les substrats et conduisant à une diminution des niveaux de PI4P. Cette perturbation affecte plusieurs voies de signalisation et fonctions cellulaires, conduisant finalement à la mort des cellules parasitaires .

Comparaison Avec Des Composés Similaires

Le BQR695 est unique par sa forte puissance et sa sélectivité pour la PI4KIIIβ. Des composés similaires comprennent :

KAI407 : Un autre inhibiteur de la PI4KIIIβ avec une activité similaire mais une structure chimique différente.

KDU691 : Un puissant inhibiteur de la PI4KIIIβ avec un mécanisme d'action différent.

KAI715 : Un inhibiteur de la PI4KIIIβ avec une puissance comparable mais des propriétés pharmacocinétiques distinctes .

Activité Biologique

BQR-695 is a quinoxaline compound that has garnered attention for its potential as an antimalarial agent, specifically targeting the phosphatidylinositol 4-kinase (PI4K) enzyme in Plasmodium species. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in vitro and in vivo, resistance development, and structural insights.

This compound functions primarily as an inhibitor of the Plasmodium falciparum PI4K (PfPI4K), which is crucial for the survival and replication of the malaria parasite. The compound binds to the ATP-binding pocket of PfPI4K, thereby disrupting its enzymatic activity. This inhibition leads to a significant reduction in lipid signaling pathways essential for parasite growth and development.

Key Findings:

- Inhibition Profile : this compound exhibits dose-dependent inhibition of PfPI4K with IC50 values reported as low as 71 nM against asexual blood stages of P. falciparum and less than 160 nM against P. yoelii .

- Mechanism Similarity : The mechanism of action is similar to other imidazopyrazine compounds, indicating potential cross-resistance among these classes .

In Vitro Efficacy

This compound has shown promising results in various in vitro assays, demonstrating its ability to effectively inhibit the growth of malaria parasites.

| Compound | Target | IC50 (nM) | Effect |

|---|---|---|---|

| This compound | PfPI4K | 71 | Inhibits asexual blood stages |

| KDU691 | PfPI4K | 196 | Inhibitory effect on liver stages |

| KAI407 | PfPI4K | 90 | Asexual blood stage inhibition |

These results underscore this compound's potential as a therapeutic candidate against malaria.

In Vivo Efficacy

In animal models, this compound has demonstrated significant antimalarial activity. For instance, studies involving P. berghei have shown that administration of this compound can prevent fatal outcomes when given prophylactically or therapeutically after infection.

Case Study:

A study reported that a single oral dose of this compound effectively protected mice from severe malaria symptoms caused by transgenic P. berghei sporozoites expressing luciferase . The compound also induced schizont-stage arrest in parasites, further confirming its efficacy.

Resistance Development

Resistance to this compound has been observed through genetic studies. Evolved lines of parasites resistant to this compound exhibited mutations in the PfPI4K gene, specifically at residues associated with the catalytic domain. Notable mutations include S1320L and Y1356F, which were linked to increased resistance levels .

Resistance Mechanism Insights:

- Copy Number Variations (CNVs) : Some resistant lines showed CNVs involving the pfpi4k gene, suggesting that overexpression could confer protection against the drug .

- Cross-resistance : Resistance mechanisms also indicate that mutations confer cross-resistance to other PI4K inhibitors like imidazopyrazines .

Structural Insights

Recent studies employing hydrogen deuterium exchange mass spectrometry (HDX-MS) have provided valuable insights into the structural dynamics of the PI4K-BQR-695 complex. These studies revealed critical interactions between this compound and its target, enhancing our understanding of its binding affinity and inhibitory action.

Structural Analysis Findings:

Propriétés

IUPAC Name |

2-[[7-(3,4-dimethoxyphenyl)quinoxalin-2-yl]amino]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c1-20-19(24)11-22-18-10-21-14-6-4-12(8-15(14)23-18)13-5-7-16(25-2)17(9-13)26-3/h4-10H,11H2,1-3H3,(H,20,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPCULYCGFOIDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CNC1=CN=C2C=CC(=CC2=N1)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does BQR695 interact with PI4KIIIβ, and what are the downstream effects of this interaction?

A1: BQR695 binds to PI4KIIIβ, specifically within the ATP-binding pocket of the kinase domain [, ]. This binding inhibits the enzymatic activity of PI4KIIIβ, preventing it from phosphorylating its substrate, phosphatidylinositol (PI), and subsequently disrupting the production of phosphatidylinositol 4-phosphate (PI4P) []. This disruption of PI4P signaling can impact various cellular processes, including membrane trafficking and signaling events, as PI4P plays a crucial role in these processes.

Q2: The research mentions using Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS). How was this technique applied in understanding BQR695's interaction with PI4KIIIβ?

A2: HDX-MS was instrumental in optimizing the crystallization process for studying the PI4KIIIβ-Rab11 complex []. Identifying dynamic and flexible regions within PI4KIIIβ through HDX-MS allowed researchers to engineer more stable constructs, ultimately leading to the successful crystallization of the complex bound to BQR695 []. This approach highlighted the utility of HDX-MS in structural biology, especially for complex protein interactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.